![molecular formula C24H22N2O4S2 B404453 2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B404453.png)
2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidin-4(3H)-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs.
化学反応の分析
Types of Reactions
2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
科学的研究の応用
2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
作用機序
The mechanism of action of 2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways. The compound’s effects may be mediated through the modulation of these pathways, leading to changes in cellular function and signaling .
類似化合物との比較
Similar Compounds
- **3-allyl-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- **N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
- **3,4-dimethoxyphenethylamine
Uniqueness
2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and its thieno[2,3-d]pyrimidin-4(3H)-one core.
特性
分子式 |
C24H22N2O4S2 |
|---|---|
分子量 |
466.6g/mol |
IUPAC名 |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H22N2O4S2/c1-4-17-13-18-22(32-17)25-24(26(23(18)28)16-8-6-5-7-9-16)31-14-19(27)15-10-11-20(29-2)21(12-15)30-3/h5-13H,4,14H2,1-3H3 |
InChIキー |
QENAZFNVXQURLM-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)C4=CC(=C(C=C4)OC)OC |
正規SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)C4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


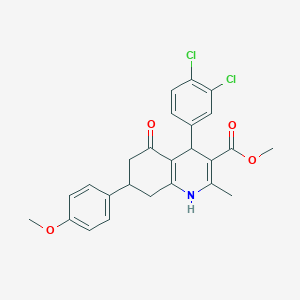
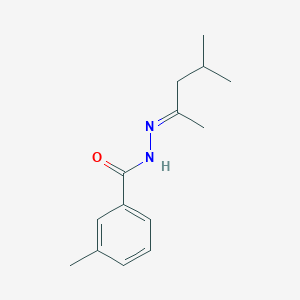
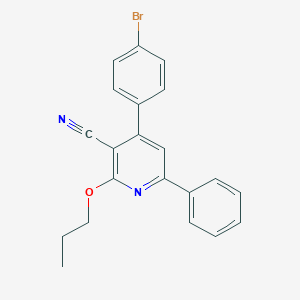
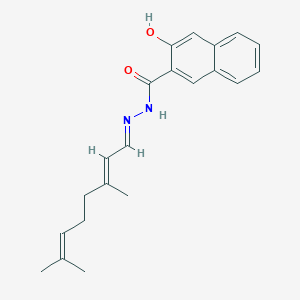
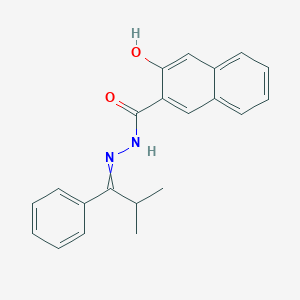
![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-phenoxyacetohydrazide](/img/structure/B404378.png)
![4-[(2,6-dibromo-4-chloroanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B404379.png)
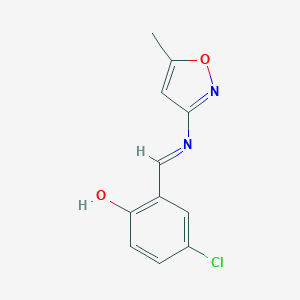
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B404381.png)
![5-methyl-2-phenyl-4-[(2,4,6-tribromoanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B404385.png)
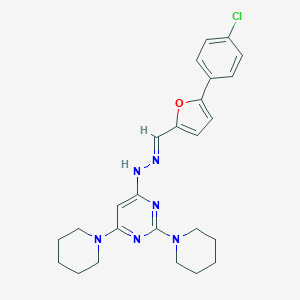
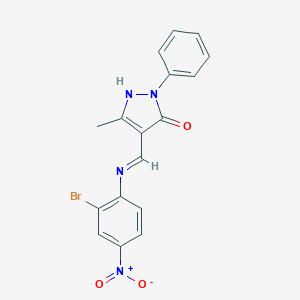
![2-{[1-(4-methoxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B404393.png)
![1-{2-Nitro-4,5-dimethoxybenzyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B404394.png)
